4-(Benzyloxy)-2,6-difluorobenzaldehyde
Overview
Description
4-(Benzyloxy)-2,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is known to target melanocytes in the skin .
Mode of Action
Monobenzone is proposed to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Monobenzone, a similar compound, is known to affect the melanin synthesis pathway . It is proposed that it increases the excretion of melanin from the melanocytes .
Result of Action
Based on the action of monobenzone, we can infer that it may cause a decrease in melanin production, leading to depigmentation .
Biochemical Analysis
Biochemical Properties
4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the aldehyde group of this compound, which can undergo oxidation or reduction reactions. Additionally, the benzyloxy group may participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the aldehyde group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed cellular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in cell signaling and metabolism. In in vivo studies, the compound’s stability and degradation rate can significantly impact its overall effectiveness and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound may localize to particular cellular compartments, influencing its accumulation and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2,6-difluoro-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBPFVUDIRJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702277 | |
Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-93-3 | |
Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.